molecular formula C21H21ClN2O4S2 B2558345 (3-Amino-5-((4-ethoxyphenyl)amino)-4-(ethylsulfonyl)thiophen-2-yl)(4-chlorophenyl)methanone CAS No. 890792-56-0

(3-Amino-5-((4-ethoxyphenyl)amino)-4-(ethylsulfonyl)thiophen-2-yl)(4-chlorophenyl)methanone

Cat. No. B2558345
M. Wt: 464.98
InChI Key: KQQYHWWVTUEHDE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a thiophen-2-yl group, an ethoxyphenyl group, an ethylsulfonyl group, and a chlorophenyl group. These functional groups contribute to the compound’s reactivity and potential biological activity.

Scientific Research Applications

Synthesis and Characterization

Research studies have focused on the synthesis and characterization of similar compounds to understand their structural and chemical properties. For example, Shahana and Yardily (2020) synthesized novel compounds including (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone and (4-amino-2-(4-chlorophenyl)aminothiazol-5-yl)(thiophene-2-yl)methanone, characterizing them through UV, IR, NMR, and mass spectrometry. The study also performed density functional theory calculations to investigate the equilibrium geometry, bonding features, and vibrational wave numbers of the titled compound, offering insights into the compound's thermodynamic stability and reactivity (Shahana & Yardily, 2020).

Biological Activities

Other studies have investigated the potential biological activities of chemically related compounds. For instance, the synthesis of derivatives containing the arylthio/sulfinyl/sulfonyl group has been reported, showing that some compounds exhibit favorable herbicidal and insecticidal activities, indicating the potential for agricultural applications (Wang et al., 2015).

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interactions of similar compounds with biological targets. Shahana and Yardily (2020) carried out docking studies to explore the antibacterial activity of the compound, suggesting a methodology to predict the compound's behavior in biological systems and its potential as an antibacterial agent (Shahana & Yardily, 2020).

Antimicrobial and Anticancer Agents

Research into the antimicrobial and anticancer activities of related compounds has been conducted, with some compounds showing promise as potential therapeutic agents. For example, novel pyrazole derivatives have been synthesized and evaluated for their in vitro antimicrobial and anticancer activity, demonstrating the potential for medical applications (Hafez et al., 2016).

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, chemical reactions, and potential biological activities. Given the broad range of activities exhibited by similar pyrazole derivatives , this compound could be a promising candidate for further study in the fields of medicinal chemistry and drug discovery.

properties

IUPAC Name

[3-amino-5-(4-ethoxyanilino)-4-ethylsulfonylthiophen-2-yl]-(4-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O4S2/c1-3-28-16-11-9-15(10-12-16)24-21-20(30(26,27)4-2)17(23)19(29-21)18(25)13-5-7-14(22)8-6-13/h5-12,24H,3-4,23H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQQYHWWVTUEHDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=C(C(=C(S2)C(=O)C3=CC=C(C=C3)Cl)N)S(=O)(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Amino-5-((4-ethoxyphenyl)amino)-4-(ethylsulfonyl)thiophen-2-yl)(4-chlorophenyl)methanone

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